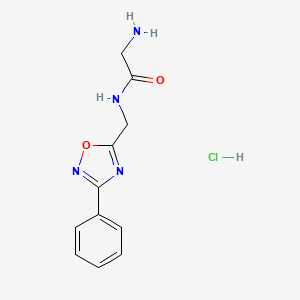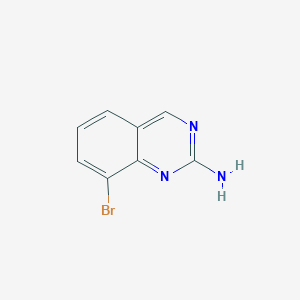![molecular formula C20H25Cl2N3 B1377901 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride CAS No. 1384724-10-0](/img/structure/B1377901.png)
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride
Overview
Description
“4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride” is a chemical compound with the CAS Number: 1384724-10-0 . It has a molecular weight of 378.34 . The IUPAC name for this compound is 4-({[4-(1-pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.34 and is typically found in powder form . It is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
Research on Schiff base derivatives with similar structural features has demonstrated their effectiveness as corrosion inhibitors. For instance, a Schiff base derivative with pyridine and benzene rings showed mixed-type corrosion inhibition properties on Q235 mild steel in acidic conditions. The study used weight loss experiments, potentiodynamic polarization, electrochemical impedance spectroscopy, SEM-EDX, and XPS techniques for analysis. Additionally, quantum chemical calculations and molecular dynamic simulations were employed to understand the relationship between structure and corrosion inhibition efficiency (Ji et al., 2016).
Synthesis of Derivatives
Synthetic routes to create new derivatives of pyridine and fused pyridine have been explored, leading to the development of compounds with potential applications in material science and pharmaceuticals. These synthetic approaches have generated a variety of compounds, illustrating the versatility of pyridine-based structures in chemical synthesis (Al-Issa, 2012).
Anticancer Activity
Compounds containing pyrrolidinylmethyl groups have been investigated for their potential anticancer activities. For example, a study on polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives revealed significant antibacterial activity, hinting at their potential use in cancer research and treatment strategies (Elassar, 2012).
Synthesis of Intermediates
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been optimized for high yield production. This compound serves as an important intermediate for small molecule anticancer drugs, showcasing the relevance of pyrrolidinylmethyl groups in the development of new therapeutic agents (Zhang et al., 2018).
Antitumor and DNA Binding Studies
Another study focused on a thiazole-pyridine anchored NNN donor and its cobalt(II) complex, revealing antitumor activity against U937 cancer cells and DNA binding properties. These findings highlight the potential for compounds with pyrrolidinylmethyl groups in targeted cancer therapies and molecular biology research (Bera et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression necessary for male sexual development and physiology.
Mode of Action
This compound acts as a Selective Androgen Receptor Modulator (SARM) . SARMs bind to the androgen receptor and demonstrate osteo (bone) and myo (muscular) anabolic activity. Binding and activation of the Androgen receptor alters the expression of genes and increases protein synthesis, hence builds muscle. This compound has been synthesized to optimize the structure of previously reported pyrrolidine derivatives .
Pharmacokinetics
The pyrrolidine ring in its structure is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is an increase in muscle mass and bone density, making it a potential therapeutic agent for conditions like osteoporosis and muscle wasting diseases . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and presence of other molecules. The compound’s pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may have different biological profiles depending on the spatial orientation of substituents and different binding modes to enantioselective proteins .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.2ClH/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23;;/h3-10,22H,1-2,11-12,14-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVESRNJOODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)
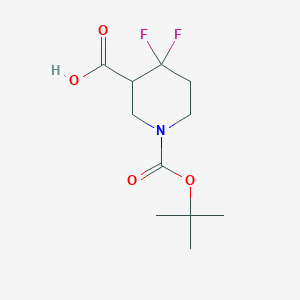
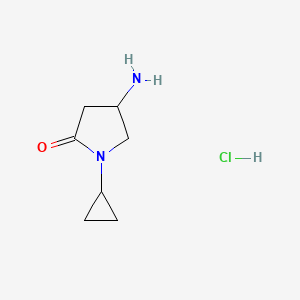
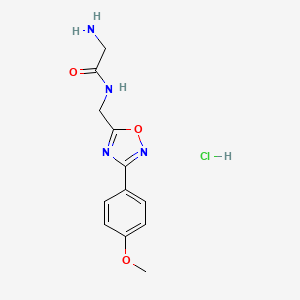
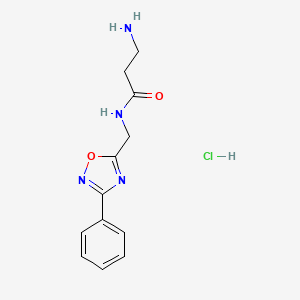
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

